3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
Description
3,4,5-Trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is an organic compound with the molecular formula C24H23N3O4 and a molecular weight of 417.46 g/mol . This compound is typically a white to pale yellow solid and is soluble in common organic solvents . It is used in various scientific research applications due to its unique chemical structure and properties.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-14-9-10-27-13-18(26-23(27)24-14)15-5-7-17(8-6-15)25-22(28)16-11-19(29-2)21(31-4)20(12-16)30-3/h5-13H,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMPNOYIVPBAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves multiple steps of organic synthesis techniques . One common method includes the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3,4,5-Trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,5-Trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3,4,5-Trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide can be compared with other similar compounds, such as:
3,4,5-Trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide: This compound has a similar structure but with a different imidazo ring.
N-(pyridin-2-yl)amides: These compounds share the amide functional group and have similar biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
